N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide
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Overview
Description
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a chlorothiophene sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
Compounds with similar structures have shown activity against various cancer cell lines
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with similar structures have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that this compound may interact with its targets to disrupt normal cell cycle progression and promote cell death.
Biochemical Pathways
Given its potential anticancer activity, it may be involved in pathways related to cell cycle regulation and apoptosis
Result of Action
Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that this compound may have similar effects, leading to the death of cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole intermediate. This intermediate is then subjected to various chemical reactions to introduce the hydroxypropyl and chlorothiophene sulfonamide groups. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, and bases such as sodium hydroxide for deprotection steps .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for scaling up the synthesis from laboratory to industrial scale .
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield ketones, while nucleophilic substitution on the chlorothiophene moiety can introduce various functional groups .
Scientific Research Applications
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[d][1,3]dioxole moiety and have shown anticancer activity.
Benzodioxole derivatives: These compounds are investigated for various biological activities, including antidiabetic and anticancer properties
Uniqueness
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-5-chlorothiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO5S2/c1-14(17,9-2-3-10-11(6-9)21-8-20-10)7-16-23(18,19)13-5-4-12(15)22-13/h2-6,16-17H,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OADZWJWQRQQYCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(S1)Cl)(C2=CC3=C(C=C2)OCO3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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